Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]-
CAS No.: 78521-44-5
Cat. No.: VC8445485
Molecular Formula: C12H17NO4S
Molecular Weight: 271.33
* For research use only. Not for human or veterinary use.
![Butanoic acid, 4-[methyl[(4-methylphenyl)sulfonyl]amino]- - 78521-44-5](/images/structure/VC8445485.png)
Specification
CAS No. | 78521-44-5 |
---|---|
Molecular Formula | C12H17NO4S |
Molecular Weight | 271.33 |
IUPAC Name | 4-[methyl-(4-methylphenyl)sulfonylamino]butanoic acid |
Standard InChI | InChI=1S/C12H17NO4S/c1-10-5-7-11(8-6-10)18(16,17)13(2)9-3-4-12(14)15/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
Standard InChI Key | RGXXTJWBVZXCPP-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)O |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a four-carbon butanoic acid chain () with a sulfonamide group () substituted at the fourth carbon. The sulfonamide nitrogen is further bonded to a 4-methylphenyl group (), creating a hybrid structure that combines aromatic, sulfonic, and carboxylic acid functionalities . This arrangement confers amphiphilic properties, enabling solubility in both polar and non-polar solvents under specific conditions.
Physicochemical Properties
Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 257.31 g/mol | |
Density | Not reported | — |
Melting Point | Not reported | — |
Boiling Point | Not reported | — |
LogP (Partition Coeff.) | Not reported | — |
The absence of melting/boiling point data in available sources highlights gaps in publicly accessible characterization studies .
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with γ-aminobutyric acid (GABA) under basic conditions. Triethylamine is typically employed to neutralize HCl generated during the sulfonamide bond formation. The reaction proceeds as follows:
Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography, yielding >95% purity as reported by suppliers .
Industrial Manufacturing
Large-scale production utilizes continuous flow reactors to enhance mixing efficiency and reduce reaction times. Post-synthesis, the crude product undergoes crystallization, followed by vacuum drying to remove residual solvents. Industrial batches are standardized to ≥98% purity, with strict quality control measures to minimize byproducts such as unreacted sulfonyl chloride or hydrolyzed intermediates .
Supplier | Quantity | Price (USD) | Purity | Updated |
---|---|---|---|---|
TRC | 100 mg | $1,200 | Not specified | 2021-12-16 |
Matrix Scientific | 500 mg | $158 | Not specified | 2021-12-16 |
AK Scientific | 500 mg | $263 | Not specified | 2021-12-16 |
The stark price disparity (e.g., $1,200 for 100 mg vs. $158 for 500 mg) suggests differences in purity grades, sourcing logistics, or supplier-specific markup strategies .
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